1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one is a chemical compound characterized by the presence of an amino group and a difluoromethyl group attached to a phenyl ring, along with a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amino group may participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: A compound with similar structural features but different functional groups.
1-(2-(trifluoromethyl)phenyl)propan-1-one: Another compound with a trifluoromethyl group but lacking the amino group.
Uniqueness
1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one is unique due to the presence of both the difluoromethyl and amino groups on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11F2NO |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-[2-amino-6-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11F2NO/c1-2-8(14)9-6(10(11)12)4-3-5-7(9)13/h3-5,10H,2,13H2,1H3 |
InChI Key |
JNWZYDXTRISAAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1N)C(F)F |
Origin of Product |
United States |
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